molecular formula C8H6Br2O2 B3348082 2,3-Dibromo-5-methylbenzoic acid CAS No. 154257-79-1

2,3-Dibromo-5-methylbenzoic acid

Cat. No.: B3348082
CAS No.: 154257-79-1
M. Wt: 293.94 g/mol
InChI Key: JQQDDONAAILJIT-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoic Acids in Organic Chemistry Research

Substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group and one or more other substituents. They are fundamental in many areas of chemical science. For instance, they are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The reactivity and properties of the benzoic acid scaffold can be finely tuned by the nature and position of its substituents, making them a subject of continuous study. Research often focuses on their synthesis, their self-assembly in solution which is critical for crystallization processes, and their application as functional molecules. sciencemadness.orgnih.govsigmaaldrich.com

Halogenation is a foundational organic reaction that involves introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto an aromatic ring. orgsyn.org This process, typically an electrophilic aromatic substitution, is significant for several reasons. wur.nl Firstly, the introduction of a halogen, such as bromine, alters the electronic properties of the aromatic ring. Halogens are deactivating groups, meaning they make the ring less reactive towards further electrophilic substitution, yet they are typically ortho-, para-directing for subsequent reactions.

Secondly, and crucially for synthetic chemistry, the carbon-halogen bond serves as a highly versatile "handle." It allows for a wide array of subsequent transformations, most notably in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This capability makes halogenated aromatic compounds invaluable intermediates for building complex molecular architectures found in advanced materials and pharmaceuticals. orgsyn.orgsigmaaldrich.com

The methyl group (–CH₃), while seemingly simple, plays a profound role in the chemistry of aromatic compounds. It is an activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. This activation occurs through two main mechanisms: an inductive effect, where the methyl group donates electron density through the sigma bond, and a resonance effect known as hyperconjugation, which delocalizes electron density into the ring, particularly at the ortho and para positions.

Consequently, the methyl group is ortho-, para-directing, guiding incoming electrophiles to the positions adjacent and opposite to it on the ring. Beyond its electronic influence, the methyl group can also exert steric effects, influencing the approach of reagents and the conformation of the molecule. Its presence can also contribute to hydrophobic interactions and CH-π interactions, which are important in molecular recognition and the packing of molecules in crystals.

Rationale for Dedicated Research on 2,3-Dibromo-5-methylbenzoic Acid

The specific structure of this compound, with its unique arrangement of substituents, presents both interesting challenges and untapped potential that justify focused scientific inquiry.

Table 1: Physicochemical Properties of this compound and Related Isomers Note: Experimental data for this compound is limited. Predicted values and data for related isomers are provided for context.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Notes
This compound C₈H₆Br₂O₂293.94Not availablePredicted monoisotopic mass: 291.87344 Da. uni.lu
2-Bromo-5-methylbenzoic acidC₈H₇BrO₂215.04136-140An important synthetic intermediate. sigmaaldrich.com
2-Bromo-3-methylbenzoic acidC₈H₇BrO₂215.04134-136Synthesized from p-nitrotoluene via a multi-step process. orgsyn.org
5-Bromo-2-methylbenzoic acidC₈H₇BrO₂215.04Not availableSynthesized by bromination of 2-methylbenzoic acid. chemicalbook.com
2-Amino-3-bromo-5-methylbenzoic acidC₈H₈BrNO₂230.06204-208Used in peptide synthesis. sigmaaldrich.com

The synthesis of this compound is not trivial and poses significant regioselectivity challenges. The starting material, 5-methylbenzoic acid (m-toluic acid), has two directing groups. The methyl group is ortho-, para-directing and activating, while the carboxylic acid group is a meta-directing deactivator.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirecting Effect
-CH₃ (Methyl)AlkylActivatingOrtho, Para
-COOH (Carboxylic Acid)CarbonylDeactivatingMeta
-Br (Bromo)HalogenDeactivatingOrtho, Para

During the first bromination of m-toluic acid, the incoming bromine would be directed by both groups. The methyl group directs to positions 2, 4, and 6, while the carboxylic acid directs to position 5. The combined influence often leads to a mixture of products. Achieving a second bromination specifically at the adjacent position to yield the 2,3-dibromo product is even more complex. The presence of the first bromine atom further deactivates the ring, and the steric hindrance between adjacent bulky bromine atoms would be considerable. Therefore, developing a high-yield, regioselective synthesis for this compound likely requires multi-step strategies, possibly involving protecting groups or orthopedic metalation, representing an open area for synthetic methodology research. nih.govnih.gov

The unique arrangement of functional groups in this compound makes it a potentially valuable, yet underexplored, building block. The two adjacent bromine atoms offer a platform for creating unique molecular architectures. For example, they could be used to form strained cyclic compounds or to direct the formation of specific polymer structures through sequential, selective cross-coupling reactions.

The carboxylic acid group provides a site for forming amides, esters, or salts, and it can participate in hydrogen bonding to create supramolecular assemblies like liquid crystals or metal-organic frameworks (MOFs). The combination of multiple reactive sites (two distinct bromine atoms and a carboxylic acid) on a single, relatively simple scaffold makes this compound a promising precursor for complex target molecules in materials science and medicinal chemistry, warranting further investigation into its properties and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQDDONAAILJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301049
Record name 2,3-Dibromo-5-methylbenzoic acid
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Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154257-79-1
Record name 2,3-Dibromo-5-methylbenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=154257-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,3 Dibromo 5 Methylbenzoic Acid and Its Precursors

Strategic Approaches to Bromination and Methylation of Benzoic Acid Scaffolds

The introduction of bromine and methyl groups onto a benzoic acid framework is governed by the principles of electrophilic aromatic substitution. The carboxyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-para-directing group. Synthesizing the target compound with a 2,3-dibromo-5-methyl arrangement necessitates strategies that can overcome conflicting directing effects.

Direct bromination of a benzoic acid derivative to achieve the 2,3-dibromo-5-methyl substitution pattern is synthetically challenging. For instance, starting with 5-methylbenzoic acid (m-toluic acid), the methyl group directs incoming electrophiles to the 2, 4, and 6 positions, while the carboxyl group directs to the 3 and 5 positions (with the 5 position already occupied). This conflict makes achieving the desired 2,3-disubstitution pattern in a single step with high selectivity improbable.

Therefore, regioselective synthesis relies on a multi-step approach, often starting from a precursor where the directing effects align favorably or can be controlled sequentially. A plausible precursor is 3-methylbenzoic acid. The first bromination would be directed by the activating methyl group to the ortho and para positions. Subsequent bromination would then be influenced by the three existing substituents.

Modern halogenation techniques employ a variety of reagents to enhance regioselectivity. N-bromosuccinimide (NBS) is a widely used reagent for mild and selective bromination of activated aromatic rings. nih.govorganic-chemistry.org The selectivity can be further tuned by the choice of solvent and catalyst. For example, using NBS in a solvent like hexafluoroisopropanol has been shown to enable mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org Other specialized brominating agents include N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and 1,3-dibromo-5,5-dimethylhydantoin, which can provide excellent yields under mild conditions. organic-chemistry.org

Table 1: Selected Reagents for Regioselective Aromatic Bromination

Reagent Typical Conditions Selectivity Notes
N-Bromosuccinimide (NBS) Acetonitrile, room temp. or 60°C Highly regioselective for activated rings; selectivity can be influenced by catalysts and solvents. nih.gov
Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) Dichloromethane, 0°C to room temp. Classic method, powerful but can be less selective with multiple activating groups.
N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) Mild conditions Used for regioselective bromination of various aromatic compounds. organic-chemistry.org
N-Bromosuccinimide (NBS) / Hexafluoroisopropanol (HFIP) Room temperature Provides mild and regioselective halogenation of a broad range of arenes and heterocycles. organic-chemistry.org

In the context of synthesizing highly substituted molecules like 2,3-Dibromo-5-methylbenzoic acid, the methyl group is almost invariably present in the starting material rather than being introduced onto a pre-functionalized benzoic acid. Methods like the Friedel-Crafts alkylation are fundamental for introducing alkyl groups to aromatic rings but have significant limitations. These reactions are often incompatible with strongly deactivating substituents, such as a carboxyl group, which would inhibit the reaction. Furthermore, the presence of multiple halogen substituents would also deactivate the ring towards electrophilic alkylation.

Consequently, synthetic strategies for this compound commence with a methylated precursor, such as a substituted toluene. This approach leverages the activating and directing effects of the methyl group in the initial synthetic steps, such as bromination, before the introduction or unmasking of the carboxylic acid function.

Carboxylation and Functional Group Interconversion Strategies

Two primary retrosynthetic pathways lead to this compound from a suitable precursor: the introduction of a carboxyl group onto a dibromotoluene core, or the oxidation of a methyl group on the same precursor. The key intermediate for both routes is 1,2-Dibromo-4-methylbenzene (also known as 3,4-Dibromotoluene). nih.gov

A powerful strategy for forming aromatic carboxylic acids is the carboxylation of an organometallic intermediate. This route involves the conversion of an aryl halide into an organometallic reagent, which then acts as a potent nucleophile that attacks carbon dioxide.

The synthesis can be achieved starting from 1,2-dibromo-4-methylbenzene. One of the bromine atoms, typically the one with less steric hindrance, undergoes a halogen-metal exchange reaction with a strong organometallic base like n-butyllithium or tert-butyllithium at low temperatures (e.g., -78°C). This generates a reactive aryllithium intermediate. Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid. chemicalbook.com

Reaction Scheme:

Halogen-Metal Exchange: 1,2-dibromo-4-methylbenzene + R-Li → 2-bromo-5-methyl-3-lithio-benzene + R-Br

Carboxylation: 2-bromo-5-methyl-3-lithio-benzene + CO₂ → Lithium 2,3-dibromo-5-methylbenzoate

Protonation: Lithium 2,3-dibromo-5-methylbenzoate + H₃O⁺ → this compound + Li⁺

Alternatively, a Grignard reagent can be formed, although selective formation from a dibromo compound can be challenging. libretexts.orgsigmaaldrich.com The Grignard reagent, once formed, reacts with carbon dioxide in a similar nucleophilic addition mechanism to produce the carboxylate salt. libretexts.orgyoutube.com

Table 2: Typical Conditions for Carboxylation of Aryl Halides

Method Reagents Typical Conditions Precursor Example

An alternative and widely used method is the oxidation of the methyl group of a suitable precursor. When an alkyl group is attached to a benzene (B151609) ring, it becomes susceptible to oxidation by strong oxidizing agents, converting it into a carboxylic acid group. libretexts.org

Starting again with 1,2-Dibromo-4-methylbenzene, the methyl group can be oxidized to a carboxyl group. A common and effective reagent for this transformation is potassium permanganate (KMnO₄) in an alkaline solution. The mixture is typically heated under reflux, during which the purple permanganate is reduced to a brown precipitate of manganese dioxide (MnO₂). libretexts.orgaskfilo.com Subsequent acidification of the mixture protonates the carboxylate salt to yield the final benzoic acid product. askfilo.com This method is robust and effective for many substituted toluenes.

Reaction Scheme: 1,2-dibromo-4-methylbenzene + KMnO₄ / OH⁻, Δ → Potassium 2,3-dibromo-5-methylbenzoate + MnO₂ Potassium 2,3-dibromo-5-methylbenzoate + H₃O⁺ → this compound

Other oxidation strategies exist, such as processes involving radical bromination of the benzylic position to form a dibromomethyl group, followed by hydrolysis to the carboxylic acid. google.com

Reaction Mechanism Elucidation and Kinetic Investigations in Synthesis

Understanding the underlying reaction mechanisms and kinetics is crucial for optimizing synthetic routes and predicting outcomes.

The bromination of aromatic rings proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst typically polarizes the Br-Br bond, generating a potent electrophile (Br⁺). This electrophile is attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. The regiochemical outcome is determined by the stability of this intermediate, which is influenced by the electronic effects of the substituents already on the ring. Activating groups (like -CH₃) stabilize the positive charge, particularly when it is located at the ortho and para positions, thus directing substitution to these sites. Deactivating groups (like -COOH) destabilize the intermediate and direct incoming groups to the meta position.

The carboxylation of organometallic reagents involves a nucleophilic addition mechanism. The carbon atom bonded to the metal (e.g., lithium or magnesium) is highly nucleophilic due to the polarity of the C-metal bond. libretexts.org This carbanion attacks the electrophilic carbon atom of carbon dioxide. This step forms a new carbon-carbon bond and results in a carboxylate salt, which is then protonated in a final workup step to yield the carboxylic acid. youtube.com

The oxidation of toluenes by permanganate is mechanistically complex. Kinetic studies have shown that the initial reactions are often first-order with respect to both the permanganate and the substrate concentration. iosrjournals.org The rate-limiting step is believed to be the transfer of a hydrogen from the substrate's methyl group to one of the permanganate's oxo groups. iosrjournals.org Depending on the reaction medium, this transfer can occur as either a hydrogen atom (H•) or a hydride ion (H⁻). nih.gov Studies on the oxidation of toluene have indicated that in aqueous solution, the reaction likely proceeds by hydride transfer, whereas in non-polar organic solvents, a hydrogen atom abstraction mechanism is favored. nih.gov

Table 3: Kinetic Data for Permanganate Oxidation of Toluene

Parameter Observation Implication Source
Reaction Order First order in [KMnO₄] and first order in [Toluene] The rate-limiting step involves a bimolecular collision between the oxidant and the substrate. iosrjournals.org
Rate-Limiting Step C-H bond cleavage Isotope effect studies (kH/kD > 1) confirm that breaking the C-H bond of the methyl group is the slowest step. nih.gov
Mechanism Hydrogen Atom Transfer (in toluene solvent) or Hydride Transfer (in water) The solvent plays a critical role in determining the nature of the hydrogen transfer mechanism. nih.gov

Mechanistic Pathways of Key Synthetic Steps

The primary route to this compound involves the sequential electrophilic bromination of a suitable precursor, typically 5-methylbenzoic acid (p-toluic acid). The mechanism is governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring dictate the position of incoming electrophiles.

The key synthetic step is the bromination of the aromatic ring, which proceeds via the following general mechanism:

Generation of the Electrophile: A strong electrophile, typically Br⁺, is generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, facilitating its cleavage.

Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophilic bromine atom. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, often the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring and regenerates the catalyst, yielding the brominated product.

In the synthesis of this compound from 5-methylbenzoic acid, the reaction occurs in two successive bromination steps:

First Bromination: The starting material, 5-methylbenzoic acid, has two substituents: a methyl group (-CH₃) and a carboxylic acid group (-COOH). The methyl group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director. Both groups direct the first bromination to the C3 position, leading to the formation of 3-Bromo-5-methylbenzoic acid with high regioselectivity.

Second Bromination: In the second step, the intermediate 3-Bromo-5-methylbenzoic acid is further brominated. The molecule now has three directing groups: the methyl group (ortho-, para- directing), the carboxylic acid group (meta- directing), and the bromine atom (ortho-, para- directing). The activating methyl group and the existing bromine atom both direct the incoming electrophile to the C2 position, which is ortho to the methyl group and the bromine. This cumulative directing effect favors the formation of the desired this compound isomer.

An alternative mechanism involves free-radical bromination, particularly if the goal is to brominate the benzylic position of the methyl group. This typically uses N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. chegg.comchegg.comsci-hub.se However, for ring substitution to produce this compound, the electrophilic substitution pathway is the intended route.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound is contingent upon the careful optimization of several reaction parameters. The goal is to maximize the formation of the desired 2,3-isomer while minimizing side products, such as other dibromo-isomers or over-brominated compounds.

Key parameters for optimization include:

Catalyst System: Traditional Lewis acids like FeBr₃ or AlCl₃ are effective but can sometimes lead to a mixture of products. Shape-selective catalysts, such as zeolites (e.g., HY, NaY), can enhance para-selectivity by sterically hindering access to the ortho positions within their porous structures. rsc.orggoogle.comresearchgate.net This can be particularly useful in controlling the regiochemistry of bromination on complex substituted benzenes.

Brominating Agent: While molecular bromine (Br₂) is the classic reagent, alternatives like N-bromosuccinimide (NBS) can offer milder reaction conditions. organic-chemistry.org The choice of agent can influence the reactivity and selectivity of the bromination process.

Solvent: The solvent plays a crucial role in substrate solubility and can affect the reaction rate. Acetic acid is a common solvent for bromination reactions. While chlorinated solvents like dichloromethane have been used, a shift towards less toxic alternatives is preferred. reddit.com

Temperature: Temperature control is critical for selectivity. google.com Lower temperatures generally favor the thermodynamically more stable product and reduce the formation of unwanted isomers. However, this must be balanced with achieving a reasonable reaction rate.

Molar Ratio of Reactants: The stoichiometry of the brominating agent to the substrate must be precisely controlled. For the synthesis of a dibromo- compound, slightly more than two equivalents of the brominating agent are typically used to drive the reaction to completion.

The table below summarizes the impact of various parameters on the bromination of aromatic compounds, based on findings from related syntheses.

ParameterConditionEffect on Yield and SelectivityReference
CatalystLewis Acids (e.g., FeBr₃)High reactivity, but may result in lower selectivity and product mixtures. google.com
Zeolites (e.g., HY, NaY)Promotes high regioselectivity (often para-selectivity) due to shape-selective properties within pores; catalyst is reusable. rsc.orggoogle.comresearchgate.net
SolventAcetic Acid / WaterCommonly used, effective medium for electrophilic bromination. Water can be used in some green protocols. reddit.comresearchgate.net
Hexafluoroisopropanol (HFIP)Enables mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org
TemperatureLow (e.g., 0-25 °C) vs. High (e.g., >50 °C)Lower temperatures generally improve regioselectivity by favoring the most stable transition state, reducing side-product formation. google.com
Brominating AgentBr₂ vs. NBS/HBr+OxidantBr₂ is highly reactive. Systems like HBr with an oxidant (e.g., H₂O₂) or NBS can offer milder conditions and improved safety profiles. organic-chemistry.orgresearchgate.net

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to design processes that are environmentally benign and economically viable. wjpmr.com The synthesis of this compound can be approached with these principles in mind, focusing on solvent choice, catalytic systems, atom economy, and waste reduction. taylorfrancis.com

Solvent Selection and Catalytic System Design

The selection of solvents and catalysts is a cornerstone of green synthetic design. The goal is to replace hazardous materials with safer, more sustainable alternatives without compromising efficiency.

Solvent Selection: Traditionally, bromination reactions have often been carried out in chlorinated solvents such as carbon tetrachloride (CCl₄) and dichloromethane (DCM). reddit.comacs.org These solvents are now recognized as toxic and environmentally harmful. Green chemistry promotes the use of safer alternatives. reddit.com

Green Solvents: Acetonitrile, water, ethanol, and ionic liquids are increasingly used as replacements. acs.orgnih.govnih.gov Water is an ideal green solvent, although the low solubility of many organic substrates can be a challenge. Acetic acid is also a common choice for bromination. reddit.com The development of protocols that work in these greener solvents is a key area of research. nih.gov

Catalytic System Design: The design of catalytic systems focuses on reusability, efficiency, and avoiding toxic materials.

Heterogeneous Catalysts: Systems using solid catalysts like zeolites or magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂/CuO) are highly advantageous. tandfonline.com These catalysts can be easily separated from the reaction mixture by filtration or magnetic decantation and can be reused multiple times with little to no loss of activity. rsc.orgtandfonline.com This simplifies product purification and significantly reduces waste.

Metal-Free Catalysis: To avoid potential contamination of the final product with heavy metals, metal-free catalytic systems have been developed. These can include ionic liquids that act as both solvent and catalyst or the use of organic catalysts. organic-chemistry.orgnih.gov

Aerobic Bromination: Advanced systems use oxygen from the air as a green oxidant in combination with a bromine source like HBr, catalyzed by materials such as nanocatalysts. nih.govtandfonline.com This avoids the need for stoichiometric chemical oxidants.

The following table compares traditional and green approaches to solvent and catalyst selection in aromatic bromination.

ComponentTraditional ApproachGreen/Sustainable ApproachAdvantages of Green Approach
SolventCarbon Tetrachloride (CCl₄), Dichloromethane (DCM)Water, Ethanol, Acetonitrile, Ionic LiquidsReduced toxicity, lower environmental impact, improved safety. reddit.comacs.org
CatalystStoichiometric Lewis Acids (AlCl₃, FeBr₃)Reusable Heterogeneous Catalysts (Zeolites, Nanocatalysts), Metal-Free CatalystsEasy separation and recycling, reduced waste, avoidance of heavy metal contamination. researchgate.netnih.govtandfonline.com
OxidantN/A (uses Br₂)Molecular Oxygen (O₂), Hydrogen Peroxide (H₂O₂)Byproducts are benign (e.g., water), improved safety and sustainability. researchgate.netnih.gov

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgacs.org It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For a typical synthesis of this compound from 5-methylbenzoic acid using molecular bromine, the reaction is:

C₈H₈O₂ + 2 Br₂ → C₈H₆Br₂O₂ + 2 HBr

The atom economy for this substitution reaction is approximately 64.5%. This value reflects that a significant portion of the reactant mass (from the two HBr molecules) ends up in byproducts rather than the final product. primescholars.com

To improve efficiency and minimize waste, several strategies can be employed:

Improving Atom Economy: Synthetic routes that involve addition or rearrangement reactions inherently have higher atom economies (often 100%) than substitution reactions. acs.org For bromination, a more atom-economical approach is to use a bromine source like hydrogen bromide (HBr) in conjunction with an oxidant like hydrogen peroxide (H₂O₂). researchgate.net The reaction becomes: C₈H₈O₂ + 2 HBr + H₂O₂ → C₈H₆Br₂O₂ + 2 H₂O In this case, the only byproduct is water, a benign molecule. This protocol significantly increases the atom economy to approximately 88.5%.

In-Situ Reagent Generation: Handling molecular bromine is hazardous due to its high toxicity and reactivity. Sustainable protocols generate the brominating agent in situ from safer, more stable precursors like potassium bromide (KBr) or HBr and an oxidant. nih.govresearchgate.net This approach enhances safety and reduces the risks associated with transport and storage of hazardous materials.

Sophisticated Spectroscopic and Structural Elucidation of 2,3 Dibromo 5 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. For 2,3-Dibromo-5-methylbenzoic acid, a combination of one- and two-dimensional NMR techniques would be employed to assign all proton and carbon signals unambiguously.

Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.8d~2.0
H-6~7.6d~2.0
-CH₃~2.4s-
-COOH~11-13br s-

Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~133
C-2~125
C-3~128
C-4~138
C-5~140
C-6~135
-CH₃~21
-COOH~170

To confirm the assignments of the ¹H and ¹³C NMR spectra and to establish the connectivity between atoms, a suite of two-dimensional NMR experiments would be indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the signals of H-4 and H-6 would be expected, confirming their ortho relationship on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It would show correlations between the proton at C-4 and the carbon C-4, the proton at C-6 and the carbon C-6, and the protons of the methyl group with the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. columbia.edu Key expected correlations for this compound would include:

The carboxylic acid proton correlating with C-1 and C-2.

The H-4 proton correlating with C-2, C-3, C-5, and C-6.

The H-6 proton correlating with C-1, C-2, C-4, and C-5.

The methyl protons correlating with C-4, C-5, and C-6.

These 2D NMR experiments, in concert, would provide a robust and unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in their crystalline form. For this compound, ssNMR could provide valuable information about its molecular conformation, packing, and intermolecular interactions in the solid state.

In the solid state, benzoic acid and its derivatives often form hydrogen-bonded dimers. iucr.org High-resolution ¹³C ssNMR can be used to study these structures. The presence of multiple crystallographically inequivalent molecules in the asymmetric unit can lead to the observation of distinct sets of resonances for each molecule. researchgate.net For instance, the carboxylic acid carbon is particularly sensitive to its hydrogen-bonding environment and may show distinct chemical shifts for different polymorphic forms or co-crystals. researchgate.net

Furthermore, techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) and Dipolar Coupling measurements can provide information on the proximity of different nuclei, aiding in the determination of the three-dimensional arrangement of the molecules in the crystal lattice.

The parent molecule, this compound, is not chiral. Therefore, enantiodifferentiation studies are not directly applicable. However, if this compound were used as a precursor to synthesize chiral derivatives, for example, by forming an amide with a chiral amine, NMR spectroscopy in the presence of a chiral solvating agent or a chiral lanthanide shift reagent could be employed to distinguish between the resulting diastereomers or enantiomers.

Advanced Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound. For this compound, these methods would offer complementary insights into its molecular structure and intermolecular interactions.

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic modes for the carboxylic acid, the substituted benzene (B151609) ring, and the methyl group.

Predicted FT-IR and Raman Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
Carboxylic Acid (-COOH)O-H stretch (H-bonded)2500-3300 (broad)Strong/Weak
C=O stretch1680-1710Strong/Medium
C-O stretch1210-1320Medium/Medium
O-H bend (in-plane)1350-1440Medium/Weak
O-H bend (out-of-plane)~920 (broad)Medium/Weak
Aromatic RingC-H stretch3000-3100Medium/Strong
C=C stretch1450-1600Medium-Strong/Strong
C-H in-plane bend1000-1300Medium/Medium
C-H out-of-plane bend800-900Strong/Weak
Methyl Group (-CH₃)C-H stretch (asymmetric)~2960Medium/Medium
C-H stretch (symmetric)~2870Medium/Medium
C-H bend (asymmetric)~1450Medium/Medium
C-H bend (symmetric)~1380Medium/Weak
Carbon-Bromine BondsC-Br stretch500-600Strong/Strong

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. stmarys-ca.edu Anharmonicities, which are deviations from the ideal harmonic oscillator behavior, can be observed, particularly for the O-H stretching mode, due to the strong hydrogen bonding. rsc.org Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

In the solid state, the dominant intermolecular interaction in this compound is expected to be the formation of centrosymmetric hydrogen-bonded dimers between the carboxylic acid groups of two molecules. iucr.org This strong hydrogen bonding significantly influences the vibrational spectrum.

The C=O stretching frequency in the FT-IR spectrum is a sensitive probe of the hydrogen-bonding environment. In the dimeric form, this band typically appears at a lower wavenumber (e.g., 1680-1710 cm⁻¹) compared to the monomeric form (e.g., ~1760 cm⁻¹). stmarys-ca.edu The broad and red-shifted O-H stretching vibration is also a direct consequence of this strong intermolecular interaction.

Low-frequency Raman spectroscopy can be a powerful tool for investigating the lattice vibrations and the intermolecular hydrogen bond stretching and bending modes directly, providing further insight into the dynamics of the hydrogen-bonding network in the crystalline state.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural characterization of organic compounds. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. Following ionization, the molecule undergoes fragmentation, and the analysis of these fragments provides valuable information about its chemical structure.

Accurate Mass Determination and Elemental Composition Validation

Table 1: Theoretical Elemental Composition and Mass Data for this compound

Property Value
Molecular Formula C₈H₆Br₂O₂
Theoretical Monoisotopic Mass 291.8724 g/mol
Theoretical Exact Mass 291.8724 g/mol

| Elemental Composition | C: 32.92%, H: 2.07%, Br: 54.74%, O: 10.27% |

X-ray Diffraction Crystallography for Solid-State Architectures

Single Crystal X-ray Diffraction for Absolute Configuration and Unit Cell Parameters

Single crystal X-ray diffraction (SCXRD) analysis would provide unequivocal proof of the molecular structure of this compound, confirming the substitution pattern on the benzene ring. Furthermore, it would determine the crystal system, space group, and the dimensions of the unit cell. Despite the utility of this technique, a search of crystallographic databases reveals that the crystal structure of this compound has not been determined or is not publicly available. Therefore, specific unit cell parameters and details on the absolute configuration are not available.

Analysis of Supramolecular Synthons and Crystal Packing Motifs

The study of intermolecular interactions through X-ray crystallography reveals how molecules assemble into larger architectures. Key to this assembly are supramolecular synthons, which are robust and predictable non-covalent interactions. For carboxylic acids, the most common synthon is the formation of a hydrogen-bonded dimer, where the carboxyl groups of two molecules interact via O-H···O hydrogen bonds.

Table 2: List of Compounds Mentioned

Compound Name

Theoretical and Computational Chemistry Investigations of 2,3 Dibromo 5 Methylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Through DFT calculations, a detailed picture of the molecular geometry, electronic distribution, and reactivity of 2,3-Dibromo-5-methylbenzoic acid can be constructed.

Electronic Structure, Molecular Geometry, and Conformational Analysis

The electronic structure and geometry of this compound are fundamentally influenced by the interplay of its constituent functional groups: the benzene (B151609) ring, two bromine atoms, a methyl group, and a carboxylic acid group. DFT calculations can predict the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The carboxylic acid group is planar, but its orientation relative to the benzene ring can vary. Conformational analysis using DFT would reveal the most stable arrangement. Typically, the carboxylic acid group will exhibit a certain degree of twisting with respect to the aromatic ring to minimize steric hindrance with the adjacent bromine atom. The presence of the bulky bromine atoms at the 2 and 3 positions and the methyl group at the 5 position will induce some strain on the benzene ring, leading to slight distortions from a perfect hexagonal geometry.

Table 1: Representative Predicted Geometrical Parameters for this compound

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))
C-C (ring) bond lengths1.39 - 1.41 Å
C-Br bond lengths~1.90 Å
C-C (methyl) bond length~1.51 Å
C-C (carboxyl) bond length~1.49 Å
C=O bond length~1.21 Å
C-O-H bond angle~109°
O-C-O-H dihedral angle~0° or ~180°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures calculated at the specified level of theory. Actual values would be determined from a specific computational output.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the carboxylic acid. The LUMO, on the other hand, would likely be distributed over the carboxylic acid group and the carbon atoms of the benzene ring, particularly those bearing the electron-withdrawing bromine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: These energy values are hypothetical and serve to illustrate the concept of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would show the most negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for protonation or interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, indicating its acidic nature. The aromatic ring would show a mixed potential, with the bromine atoms influencing the electron distribution.

Computational Prediction and Comparison of Spectroscopic Parameters

Computational methods can also be used to simulate the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral peaks.

Theoretical NMR Chemical Shift Prediction and Validation

Theoretical calculations of NMR chemical shifts provide a powerful tool for structural elucidation. By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in the presence of a magnetic field, their chemical shifts can be predicted. These predicted shifts can then be compared to experimentally obtained NMR spectra.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the methyl protons, the aromatic protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the positions of the bromine and methyl substituents. Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift.

Table 3: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
¹³C (C=O)~170
¹³C (Aromatic)120 - 140
¹³C (Methyl)~20
¹H (COOH)>10
¹H (Aromatic)7.0 - 8.0
¹H (Methyl)~2.4

Note: These are representative chemical shift ranges. The specific values would depend on the computational method and solvent model used.

Simulated Vibrational Spectra and Mode Assignment

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for a detailed assignment of the vibrational modes.

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H stretch (carboxylic acid)3400 - 3600 (monomer), ~3000 (dimer)
C-H stretch (aromatic)3000 - 3100
C-H stretch (methyl)2850 - 3000
C=O stretch (carboxylic acid)1700 - 1750
C-C stretch (aromatic)1400 - 1600
C-Br stretch500 - 650

Note: These are typical frequency ranges. The exact values and intensities would be obtained from a detailed computational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational dynamics, intermolecular interactions, and thermodynamic properties of molecules in various environments. nih.gov For a molecule like this compound, MD simulations can elucidate its behavior in solution, which is governed by a complex interplay of intramolecular flexibility and interactions with solvent molecules. nih.gov

Molecular dynamics simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. researchgate.net In solution, the nature of the solvent plays a critical role.

In polar protic solvents (e.g., water, ethanol): The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). Strong hydrogen bonds would form between the solute and solvent, stabilizing the molecule and influencing the preferred orientation of the carboxyl group.

In non-polar solvents (e.g., benzene, carbon tetrachloride): Intermolecular interactions with the solvent are weaker (primarily van der Waals forces). In this environment, the dominant interactions are the hydrogen bonds between the this compound molecules themselves.

The bromine and methyl substituents also contribute to intermolecular interactions through weaker van der Waals and dipole-dipole forces, affecting how the molecule orients itself with respect to solvent molecules and other solute molecules.

Carboxylic acids are well-known to form dimers and larger aggregates through hydrogen bonding, a phenomenon known as self-association. researchgate.net This behavior is highly dependent on the solvent environment. In non-polar solvents, the formation of cyclic hydrogen-bonded dimers is particularly favorable, as it shields the polar carboxylic acid groups from the non-polar environment.

For this compound, MD simulations can predict the stability and structure of these dimers. The steric hindrance from the ortho-bromine substituent might influence the geometry of the dimer, potentially leading to a less planar or more strained hydrogen-bonding arrangement compared to unsubstituted benzoic acid. The simulations would quantify the free energy of dimerization, indicating the likelihood of self-association in different solvents. In polar solvents, solvent molecules compete for hydrogen bonding sites, which generally reduces the extent of self-association and favors the monomeric form. researchgate.net

Table 1: Expected Intermolecular Interactions and Self-Association of this compound in Different Solvents
Solvent TypeDominant Solute-Solvent InteractionDominant Solute-Solute InteractionExpected Self-Association Behavior
Polar Protic (e.g., Water)Hydrogen BondingDipole-Dipole, van der WaalsLow (Monomers favored)
Polar Aprotic (e.g., DMSO)Dipole-DipoleHydrogen Bonding (Dimerization)Moderate
Non-polar (e.g., Benzene)van der WaalsHydrogen Bonding (Dimerization)High (Dimers favored)

Analysis of Substituent Effects on Acidity and Reactivity

The acidity of a substituted benzoic acid is a sensitive function of the electronic properties of its substituents. libretexts.org Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity by destabilizing the anion. libretexts.org In this compound, the bromine atoms and the methyl group exert competing electronic effects.

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms.

Bromine: As a halogen, bromine is more electronegative than carbon and therefore exerts a strong electron-withdrawing inductive (-I) effect. quora.comlibretexts.org This effect pulls electron density away from the benzene ring and the carboxylate group, stabilizing the negative charge of the anion and increasing acidity. youtube.com

Methyl Group (-CH₃): Alkyl groups are electron-donating by induction (+I effect), pushing electron density towards the ring. libretexts.orgalmerja.net This effect destabilizes the carboxylate anion and tends to decrease acidity.

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons or lone pairs through the conjugated system of the aromatic ring.

Bromine: The lone pairs on the bromine atom can be donated into the ring, creating a resonance-donating (+R) effect. quora.comalmerja.net This effect is strongest when the substituent is at the ortho or para position. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect. almerja.net

Methyl Group (-CH₃): A methyl group has a weak electron-donating effect via hyperconjugation, which is sometimes considered a type of resonance effect. stackexchange.com

In this compound, the two bromine atoms at the ortho and meta positions exert powerful -I effects. The ortho-bromine also introduces a significant steric effect (the ortho effect), which can force the carboxyl group out of the ring's plane, inhibiting resonance between the carbonyl and the ring and thereby increasing the acid's strength. stackexchange.comdoubtnut.com The meta-methyl group exerts a +I effect. The net result of these competing influences is a significant increase in acidity compared to benzoic acid or toluic acid.

Table 2: Summary of Substituent Electronic Effects in this compound
SubstituentPositionInductive EffectResonance EffectOverall Impact on Acidity
Bromo2 (ortho)-I (Electron-withdrawing)+R (Electron-donating, weak)Increases (strong due to -I and ortho effect)
Bromo3 (meta)-I (Electron-withdrawing)NegligibleIncreases
Methyl5 (meta)+I (Electron-donating)NegligibleDecreases

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict the acidity of organic compounds. psu.eduresearchgate.net The acidity in the gas phase can be calculated directly as the Gibbs free energy change (ΔG°acid) for the deprotonation reaction. nih.gov

To predict the pKa in a solvent like water, these gas-phase calculations are combined with a continuum solvation model (like the CPCM model) to account for the energy of solvation of the acid and its conjugate base. researchgate.net Numerous studies have shown an excellent linear correlation between theoretically calculated pKa values and experimentally measured ones for series of substituted benzoic acids. psu.edunih.gov

For this compound, a theoretical pKa can be derived by performing DFT calculations (e.g., at the B3LYP/6-311++G(2d,2p) level of theory) to obtain the free energies of the neutral acid and its corresponding anion, both in the gas phase and with a solvation model. nih.gov The accuracy of these predictions for a set of related compounds typically falls within a fraction of a pKa unit, making it a reliable method for estimating the acidity of novel compounds. researchgate.net

Table 3: Correlation of Experimental and Theoretical pKa Values for Related Benzoic Acids
CompoundExperimental pKa (in water, 25°C)Typical Theoretically Calculated pKa
Benzoic acid4.20~4.2 ± 0.5
o-Toluic acid3.91~3.9 ± 0.5
o-Bromobenzoic acid2.85~2.9 ± 0.5
m-Bromobenzoic acid3.81~3.8 ± 0.5
This compound Not availablePredicted to be < 2.85
Note: Theoretical values are illustrative, based on typical accuracies reported in the literature. researchgate.netnih.govresearchgate.net The prediction for the title compound is an educated estimate based on substituent effects.

Chemical Transformations and Derivatization Strategies for 2,3 Dibromo 5 Methylbenzoic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, offering a gateway to a wide range of functional groups through well-established organic reactions.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy to modify the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These reactions typically proceed through the activation of the carboxylic acid, most commonly by converting it to a more reactive acyl chloride.

Standard procedures involve treating 2,3-dibromo-5-methylbenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the corresponding 2,3-dibromo-5-methylbenzoyl chloride . acs.org This reactive intermediate can then be readily coupled with a variety of alcohols or amines to produce a diverse array of esters and amides. For instance, reaction with methanol (B129727) would yield This compound methyl ester . chemicalbook.com Similarly, reaction with primary or secondary amines affords the corresponding N-substituted amides. prepchem.com

Table 1: Representative Esterification and Amidation Reactions

Reactant Reagent(s) Product Product Class
This compound 1. SOCl₂ or (COCl)₂ 2. R-OH 2,3-Dibromo-5-methylbenzoate ester Ester

These derivatizations are crucial for building more complex molecules and for modulating biological activity in drug discovery programs.

The reduction of the carboxylic acid group to a primary alcohol, (2,3-dibromo-5-methylphenyl)methanol, provides another avenue for functionalization. This transformation converts the planar carboxyl group into a tetrahedral carbon center, opening up possibilities for introducing new structural motifs.

Several methods can be employed for the reduction of benzoic acids. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are often preferred, especially given the presence of the bromo substituents which could potentially undergo reduction. Methods such as Birch reduction using lithium in liquid ammonia, or the use of sodium borohydride (B1222165) (NaBH₄) in the presence of additives, can achieve the desired transformation. researchgate.net Studies on substituted benzoic acids have shown that the carboxylic acid can be reduced without affecting halogen substituents under specific conditions. acs.org Electrochemical methods have also been explored for the reduction of benzoic acids. researchgate.net

Once the primary alcohol, (2,3-dibromo-5-methylphenyl)methanol , is formed, it can be further functionalized. For example, it can be oxidized back to the aldehyde or carboxylic acid under controlled conditions, or it can be converted to ethers or alkyl halides for subsequent coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at Bromo-Substituted Positions

The two bromine atoms on the aromatic ring of this compound are key handles for constructing carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis. A key consideration in the reactions of this di-bromo compound is regioselectivity—the preferential reaction at one of the two C-Br bonds.

The reactivity of the two bromine atoms is influenced by both steric and electronic factors. The bromine at the C2 position is ortho to the bulky carboxylic acid (or its derivative), making it more sterically hindered than the bromine at the C3 position. Electronically, the carboxylic acid group is electron-withdrawing, which can influence the reactivity of the adjacent C-Br bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or its ester. libretexts.orgnih.gov This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and organic materials. rsc.org

In the case of this compound (or its ester), a mono-Suzuki coupling can be achieved with high regioselectivity. Generally, palladium-catalyzed cross-coupling reactions on polyhalogenated benzenes are influenced by both steric and electronic effects. rsc.org The less sterically hindered C-Br bond is typically more reactive. Therefore, coupling is expected to occur preferentially at the C3 position. By carefully selecting the catalyst, ligands, base, and reaction conditions, it is possible to selectively couple a boronic acid at the C3-Br bond, leaving the C2-Br bond intact for subsequent transformations. This stepwise approach allows for the controlled synthesis of unsymmetrical, polysubstituted biaryl systems.

Table 2: Regioselective Suzuki-Miyaura Coupling

Position Steric Hindrance Electronic Influence Predicted Reactivity Product of Mono-coupling
C2-Br High (ortho to -COOH) Influenced by adjacent -COOH Lower Minor

This selective functionalization is a key strategy for building molecular complexity from this readily available starting material.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is the method of choice for synthesizing arylalkynes, which are important intermediates in the synthesis of natural products, polymers, and pharmaceuticals. libretexts.org

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound is dictated by the steric and electronic environment of the two bromine atoms. The oxidative addition of the palladium catalyst is generally faster at the less sterically encumbered and more electrophilic C-Br bond. libretexts.org Consequently, mono-alkynylation is expected to occur selectively at the C3 position. Studies on di-halo substituted aromatics have shown that such regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org This allows for the synthesis of 3-alkynyl-2-bromo-5-methylbenzoic acid derivatives, which can then be subjected to further coupling reactions at the remaining C2-Br position.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. youtube.com This reaction has become a vital tool for the synthesis of arylamines, which are ubiquitous in medicinal chemistry. nih.gov

For this compound, the Buchwald-Hartwig amination offers a direct route to introduce amine functionalities. As with the C-C coupling reactions, achieving regioselective mono-amination is a key synthetic challenge. The less sterically hindered C3-Br position is the more likely site for the initial coupling reaction. researchgate.net This would furnish 3-amino-2-bromo-5-methylbenzoic acid derivatives, which are versatile intermediates for the synthesis of various heterocyclic compounds and other complex targets.

Beyond the classic Buchwald-Hartwig protocol, other C-N cross-coupling methods exist. For instance, reductive C-N coupling reactions between nitroarenes and boronic acids, driven by organophosphorus catalysts, represent an alternative strategy for forming C-N bonds, highlighting the diverse toolkit available to chemists for amine synthesis. nih.govorganic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Ring

The reactivity of the benzene (B151609) ring in this compound is governed by the interplay of the directing effects of its substituents: the ortho, para-directing, and activating methyl group, and the meta-directing and deactivating carboxylic acid and bromine atoms.

Regioselectivity and Yields of Subsequent Electrophilic Aromatic Substitutions

Predicting the outcome of further electrophilic aromatic substitution (EAS) on this compound requires a careful analysis of the directing effects of the existing substituents. The carboxylic acid group (-COOH) is a meta-director and a strong deactivator of the aromatic ring. The two bromine atoms are also deactivators but are ortho, para-directors. The methyl group (-CH3) is an activator and an ortho, para-director.

The positions on the aromatic ring are C1-COOH, C2-Br, C3-Br, C4-H, C5-CH3, and C6-H. The directing effects of the substituents are as follows:

-COOH at C1: Directs incoming electrophiles to C3 and C5.

-Br at C2: Directs to C4 and C6.

-Br at C3: Directs to C1, C5, and C6.

-CH3 at C5: Directs to C2, C4, and C6.

Considering the combined influence, the possible positions for electrophilic attack are C4 and C6. The C4 position is favored by the directing effects of the C2-Br and C5-CH3 groups. The C6 position is favored by the C2-Br, C3-Br, and C5-CH3 groups. The strong deactivating effect of the two bromine atoms and the carboxylic acid group suggests that harsh reaction conditions would be necessary to achieve any significant yield.

Electrophilic Substitution ReactionReagents and Conditions (Predicted)Predicted Major Product(s)Predicted Yield
Nitration HNO₃, H₂SO₄2,3-Dibromo-5-methyl-4-nitrobenzoic acid and/or 2,3-Dibromo-5-methyl-6-nitrobenzoic acidLow
Halogenation (e.g., Bromination) Br₂, FeBr₃2,3,4-Tribromo-5-methylbenzoic acid and/or 2,3,6-Tribromo-5-methylbenzoic acidLow to Moderate
Sulfonation Fuming H₂SO₄2,3-Dibromo-5-methyl-4-sulfobenzoic acid and/or 2,3-Dibromo-5-methyl-6-sulfobenzoic acidLow
Friedel-Crafts Alkylation R-Cl, AlCl₃Not expected to proceed due to the strongly deactivated ringNegligible
Friedel-Crafts Acylation RCOCl, AlCl₃Not expected to proceed due to the strongly deactivated ringNegligible

Nucleophilic Displacement of Bromine Atoms

The presence of two bromine atoms on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr). Generally, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carboxylic acid group at C1 is meta to the C3-Br and ortho to the C2-Br. The methyl group at C5 is para to the C2-Br and meta to the C3-Br.

The activating effect of the carboxylic acid group for nucleophilic substitution at the C2 position would be significant. The C3-bromine is less activated. Therefore, selective displacement of the C2-bromine atom by strong nucleophiles such as amines, alkoxides, or thiolates could potentially be achieved. The reaction would likely require elevated temperatures and a strong nucleophile.

Detailed experimental studies on the nucleophilic displacement of the bromine atoms in this compound are scarce. However, based on general principles of SNAr reactions, one can predict potential transformations as outlined in the table below.

NucleophileReaction Conditions (Predicted)Potential Product(s)
Ammonia/Amines (R-NH₂) High temperature, pressure, catalyst (e.g., Cu(I))2-Amino-3-bromo-5-methylbenzoic acid
Alkoxides (R-O⁻) High temperature, aprotic solvent3-Bromo-2-alkoxy-5-methylbenzoic acid
Thiolates (R-S⁻) High temperature, aprotic solvent3-Bromo-5-methyl-2-(alkylthio)benzoic acid

Cyclization Reactions and Heterocycle Formation

The strategic placement of functional groups in derivatives of this compound can facilitate intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic and polycyclic systems.

Intramolecular Reactions Leading to Fused Ring Systems

By first modifying the carboxylic acid group or introducing a suitable functional group through nucleophilic substitution of one of the bromine atoms, intramolecular cyclization can be envisioned. For instance, conversion of the carboxylic acid to an amide, followed by a copper-catalyzed intramolecular N-arylation (Ullmann condensation) with the adjacent C2-bromine, could lead to the formation of a six-membered lactam fused to the benzene ring.

Similarly, if the C2-bromine is displaced by a nucleophile containing a reactive functional group, subsequent intramolecular reaction with the C3-bromine or the methyl group at C5 could yield various fused heterocycles. While specific examples starting from this compound are not documented, the general strategies are well-established in organic synthesis.

Synthesis of Complex Polycyclic Scaffolds

The development of complex polycyclic scaffolds from this compound would likely involve a multi-step synthetic sequence. One plausible approach would be to utilize the two bromine atoms for sequential cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce new ring systems. For example, a double Suzuki coupling could introduce two aryl groups at the C2 and C3 positions, which could then undergo intramolecular cyclization reactions to form extended polyaromatic systems.

Another strategy could involve the transformation of the methyl group, for instance, through benzylic bromination followed by the introduction of a side chain capable of intramolecularly reacting with one of the bromine atoms on the ring. The versatility of the functional groups on the this compound scaffold, in principle, allows for the design of synthetic routes to a wide range of complex polycyclic structures, although such syntheses have not been specifically reported in the surveyed literature.

Advanced Research Applications of 2,3 Dibromo 5 Methylbenzoic Acid and Its Derivatives

Design and Synthesis of Ligands for Coordination Chemistry

The unique structural and electronic properties of 2,3-dibromo-5-methylbenzoic acid make it a valuable building block in the design and synthesis of ligands for coordination chemistry. The presence of the carboxylic acid group provides a primary coordination site for metal ions, while the bromine and methyl substituents on the phenyl ring allow for the fine-tuning of the ligand's steric and electronic characteristics. These features influence the geometry and stability of the resulting metal complexes, making it a versatile component in the construction of complex supramolecular structures.

Ligand Design for Metal-Organic Frameworks (MOFs)

While direct applications of this compound in the synthesis of Metal-Organic Frameworks (MOFs) are not extensively documented in the provided search results, its structural motifs are highly relevant to the principles of MOF design. MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group of this compound is a common functional group used for connecting to metal centers in MOFs.

The design of ligands is a critical aspect of creating MOFs with desired properties. For instance, the use of ligands with specific functionalities can lead to MOFs with applications in gas storage, separation, and catalysis. The bromine atoms on the this compound backbone can be envisioned as sites for post-synthetic modification, allowing for the introduction of further functional groups to tailor the properties of the MOF.

Preparation of Precursors for Coordination Polymers

Coordination polymers are compounds with repeating coordination entities extending in one, two, or three dimensions. nih.gov The synthesis of these materials relies on the self-assembly of metal ions and organic bridging ligands. nih.gov this compound can serve as a precursor for the synthesis of such ligands.

The general strategy involves the reaction of a metal salt with the carboxylic acid ligand under suitable conditions, often hydro(solvo)thermal methods. rsc.org The resulting coordination polymer's dimensionality and topology are influenced by the coordination geometry of the metal ion and the binding mode of the ligand. For example, dicarboxylate ligands are frequently used to create robust network structures. mdpi.com While specific examples using this compound are not detailed, the principles of using substituted benzoic acids are well-established in the formation of coordination polymers with diverse architectures and properties. rsc.orgrsc.org

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, while crystal engineering deals with the design and synthesis of crystalline solids with desired properties. In both fields, non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role.

Formation of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are a class of porous crystalline materials formed through the self-assembly of organic building blocks via intermolecular hydrogen bonds. rsc.orgnih.gov The carboxylic acid group of this compound is a prime functional group for forming strong and directional hydrogen bonds, a key feature in the construction of HOFs. rsc.org

Typically, carboxylic acids form dimeric synthons, which can then be extended into one, two, or three-dimensional networks through further interactions. hw.ac.uk The bromine and methyl substituents on the aromatic ring of this compound can influence the packing of the molecules in the solid state, potentially directing the formation of specific HOF architectures. The stability and porosity of HOFs are critical for their applications in areas like gas storage and separation. osti.gov

Co-crystallization and Polymorphism Studies

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This method is often employed to modify the physicochemical properties of a substance without altering its chemical structure. researchgate.net The ability of this compound to act as both a hydrogen bond donor (from the carboxylic acid) and a potential halogen bond donor (from the bromine atoms) makes it an interesting candidate for co-crystallization studies.

For instance, co-crystallization with other molecules containing complementary functional groups, such as amides, can lead to the formation of robust heterosynthons. scispace.com The study of polymorphism, the ability of a substance to exist in more than one crystal form, is also crucial. Different polymorphs can exhibit distinct properties, and understanding the factors that control their formation is a key aspect of crystal engineering. The substituents on the this compound ring can influence the intermolecular interactions, potentially leading to the formation of different polymorphic forms.

Precursor for Functional Materials Development

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of a variety of functional materials. The carboxylic acid group can be readily converted into other functional groups, such as esters and amides, while the bromine atoms can participate in cross-coupling reactions to form more complex molecular architectures.

For example, the bromine atoms can be substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce new carbon-carbon bonds. This allows for the synthesis of larger, more complex organic molecules that can serve as building blocks for polymers, dyes, or pharmaceutically active compounds. The ability to selectively modify different positions on the aromatic ring provides a high degree of control over the final structure and properties of the target molecule.

Synthesis of Monomers for Polymerization (e.g., conjugated polymers)

Currently, there is no direct scientific literature available that specifically documents the use of this compound as a monomer for polymerization processes, including the synthesis of conjugated polymers.

While dibrominated and carboxylated aromatic compounds can theoretically serve as building blocks in polycondensation reactions, specific research detailing the polymerization of this compound has not been reported. The reactivity of the bromine atoms and the carboxylic acid group could potentially allow for its incorporation into polymer chains through various coupling reactions. However, without experimental data, its suitability and the properties of any resulting polymers remain hypothetical.

Building Blocks for Sensors or Optoelectronic Materials

There is no specific information in the current scientific literature detailing the application of this compound as a direct building block for sensors or optoelectronic materials.

The fundamental principles of sensor and optoelectronic material design often rely on molecules with specific electronic and photophysical properties, which are frequently found in extended π-conjugated systems. While the aromatic nature of this compound provides a basic scaffold, its potential for these applications would likely be realized through its derivatives. For instance, the bromine atoms could be substituted through cross-coupling reactions to introduce functionalities that enhance its electronic or photophysical characteristics, making it a suitable component for such advanced materials. Nevertheless, specific research demonstrating these applications for this particular compound is not available. Boronic acids and their derivatives are often utilized in the development of sensors. nih.gov

Applications in Complex Organic Synthesis

Use as a Chiral Auxiliary or Resolving Agent (if applicable)

There is no evidence in the scientific literature to suggest that this compound is used as a chiral auxiliary or a resolving agent.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. acs.org Resolving agents are used to separate racemic mixtures into their constituent enantiomers by forming diastereomeric salts that can be separated by physical means like crystallization. wikipedia.org Generally, compounds used for these purposes must themselves be chiral. As this compound is an achiral molecule, it cannot function as a chiral auxiliary or a resolving agent in its native form.

Intermediate in the Synthesis of Target Organic Molecules

While specific examples of the use of this compound as an intermediate in the synthesis of particular target organic molecules are not extensively documented in readily available scientific literature, its chemical structure suggests its potential as a versatile precursor in complex organic synthesis.

The presence of three distinct functional groups on the benzene (B151609) ring—a carboxylic acid, and two bromine atoms at the 2 and 3 positions, along with a methyl group at the 5 position—provides multiple reaction sites for synthetic transformations.

The carboxylic acid group can undergo a variety of reactions, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Reduction: Conversion to a primary alcohol.

Conversion to an acyl halide: Facilitating further reactions such as Friedel-Crafts acylation.

The two bromine atoms are amenable to a range of cross-coupling reactions, which are fundamental in the construction of complex organic molecules. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Potential cross-coupling reactions include:

Suzuki Coupling: Reaction with organoboron compounds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines.

Stille Coupling: Reaction with organotin compounds.

The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, could potentially allow for selective, stepwise functionalization. For instance, one bromine atom might be more reactive towards certain coupling partners or under specific reaction conditions than the other.

Given this reactivity profile, this compound can be considered a valuable building block for the synthesis of a variety of more complex molecules, including but not limited to, substituted biaryls, polycyclic aromatic compounds, and heterocyclic systems. Its utility as an intermediate would be highly dependent on the specific synthetic target and the chosen synthetic strategy. For example, a related compound, 3-Bromo-5-methylbenzoic acid, is used as an intermediate to synthesize quinoline (B57606) amide derivatives which act as novel VEGFR-2 inhibitors. nih.gov

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Pathways

The development of new and improved methods for synthesizing 2,3-Dibromo-5-methylbenzoic acid and its derivatives is a primary area of future research. Traditional synthetic routes may involve multi-step processes that can be inefficient. Modern synthetic chemistry offers several promising avenues to enhance efficiency, selectivity, and functional group tolerance.

One key area of exploration is the late-stage functionalization of the benzoic acid core. Techniques such as directed C-H activation could provide a more direct route to introduce additional functional groups. For instance, iridium-catalyzed C-H ortho-amination has been successfully applied to complex benzoic acid derivatives, demonstrating high regioselectivity for the position ortho to the carboxylic acid. nih.gov This method's tolerance for air and moisture makes it suitable for automated and high-throughput synthesis. nih.gov

Furthermore, electrochemical methods present an innovative approach for controlled halogenation and functionalization. By fine-tuning the electrode potential, it is possible to control the generation of different reactive halogen species (e.g., radical vs. cation), thereby manipulating the reaction mechanism to achieve selective mono- or di-substitution on aromatic rings. acs.org Applying such potential-controlled electrochemical strategies could offer a novel way to selectively functionalize the this compound scaffold or its precursors.

Other potential pathways include the use of diazotization reactions on corresponding amino-precursors followed by decomposition, a method noted in patents for preparing other halogenated benzoic acid derivatives. google.com Research into novel catalytic systems, such as the use of functionalized magnetic nanoparticles, could also lead to more efficient and recyclable catalytic processes for the synthesis and modification of this compound. nih.gov

Advanced Computational Studies for Reaction Prediction and Material Design

Computational chemistry is a powerful tool for predicting the behavior of complex molecules like this compound, guiding experimental work, and accelerating the discovery of new materials.

Density Functional Theory (DFT) calculations can be employed to investigate the compound's structural and electronic properties. nih.gov Such studies can predict molecular geometries, vibrational frequencies, and electronic charge distributions, which are crucial for understanding its reactivity. For example, DFT has been used to study the dimerization of benzoic acid via hydrogen bonding and how it is affected by temperature and solvent properties. nih.gov Similar studies on this compound could provide insights into its self-assembly behavior in different environments.

The Activation Strain Model (ASM) combined with Energy Decomposition Analysis (EDA) is another valuable computational approach. This model has been successfully used to understand the reactivity of polycyclic aromatic hydrocarbons (PAHs) by separating the reaction energy into the strain energy required to deform the reactants and the interaction energy between them. nih.govresearchgate.net Applying this methodology to this compound could elucidate how the steric and electronic effects of the dibromo and methyl substituents influence its reactivity in various reactions, such as cycloadditions or nucleophilic aromatic substitutions. nih.gov These computational insights are crucial for the rational design of novel compounds and materials with tailored properties. researchgate.net

Integration into Emerging Fields of Chemical Science

The unique structure of this compound makes it a promising candidate for integration into several emerging fields of chemical science, particularly medicinal chemistry and materials science.

In materials science , functionalized benzoic acids are valuable for creating advanced materials. For instance, benzoic acid derivatives have been incorporated into benzoxazine (B1645224) monomers to produce polymers with lower curing temperatures and improved thermal stability. rsc.org The carboxylic acid group can act as a catalytic site for polymerization reactions. rsc.org Similarly, this compound could be used to synthesize novel polymers or be grafted onto surfaces, such as magnetic nanoparticles, to create functional hybrid materials for catalysis or separation applications. nih.gov The presence of the bromine atoms could also be exploited to impart flame-retardant properties or to serve as handles for further cross-coupling reactions to build complex macromolecular architectures.

Investigation of Unconventional Reactivity Profiles

The dense functionalization of the aromatic ring in this compound suggests the possibility of unconventional reactivity that deviates from simpler aromatic systems. The steric hindrance from the two adjacent bromine atoms and the electronic influence of all three substituents (two bromo, one methyl, and the carboxyl group) create a unique chemical environment.

Future research should focus on exploring reactions that exploit this unique substitution pattern. For example, the high degree of halogenation can make the aromatic ring susceptible to certain types of nucleophilic substitution or reductive dehalogenation reactions under specific conditions. The electrostatic interactions between the substituents can lead to unusual regioselectivity in electrophilic aromatic substitution reactions, potentially overriding the expected directing effects. acs.org

The study of polyhalogenated aromatic hydrocarbons (PAHs) reveals that their reactivity is complex and often not fully understood. mdpi.com These compounds can exhibit unique toxicological profiles and biological activities mediated by receptors like the aromatic hydrocarbon receptor (AhR). mdpi.com Investigating the interaction of this compound and its derivatives with biological systems could uncover novel bioactivities. Furthermore, the high reactivity of some PAHs is linked to their electronic structure and strain. rsc.org Computational models can be instrumental in identifying and explaining such unconventional reactivity, guiding experimentalists toward discovering novel transformations and applications for this intriguing molecule. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2,3-dibromo-5-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a pre-substituted benzoic acid derivative. For example, starting with 5-methylbenzoic acid, regioselective bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C). Alternatively, directed ortho-bromination via lithiation (using LDA or n-BuLi) followed by quenching with Br₂ may enhance selectivity . Reaction optimization should include monitoring by TLC or HPLC to track intermediates and minimize over-bromination. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product (>95%).

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm substitution patterns. The methyl group at position 5 appears as a singlet (~δ 2.3 ppm in ¹H NMR), while bromine-induced deshielding splits aromatic proton signals into distinct multiplets.
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves spatial arrangement. For accurate refinement, collect high-resolution data (θ > 25°) and validate against known benzoic acid derivatives (e.g., CCDC entries).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (MW = 294.9 g/mol) and isotopic patterns from bromine atoms.

Q. How is this compound utilized as a building block in organic synthesis?

  • Methodological Answer : The compound serves as a precursor for coupling reactions (e.g., Suzuki-Miyaura or Ullmann reactions) due to its two bromine atoms. For example:
  • Cross-coupling : Replace one bromine with aryl/heteroaryl groups using Pd catalysts.
  • Carboxylic acid derivatization : Convert the -COOH group to esters, amides, or acyl chlorides for downstream applications .
  • Structure-activity studies : Introduce substituents at the methyl position to explore electronic effects on reactivity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify reactive sites. Compare HOMO/LUMO energies of this compound with analogs (e.g., 3,5-dibromo-4-methoxybenzoic acid ) to predict regioselectivity in nucleophilic substitution. Molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2) can prioritize derivatives for synthesis. Validate predictions with kinetic assays (e.g., IC₅₀ measurements).

Q. How to resolve contradictions in reported crystallographic data for brominated benzoic acids?

  • Methodological Answer : Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or twinning. Strategies include:
  • Data reprocessing : Re-analyze raw diffraction data with different software (e.g., CrysAlis vs. SHELXL ).
  • Temperature-dependent studies : Collect data at 100 K and room temperature to assess thermal motion effects.
  • Validation tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles. Cross-reference with structural databases (e.g., Cambridge Structural Database).

Q. What experimental approaches can explain divergent yields in analogous bromination reactions?

  • Methodological Answer : Systematically vary:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor electrophilic bromination vs. nonpolar solvents.
  • Catalyst loading : Titrate FeBr₃ (0.1–1.0 equiv) to optimize Br₂ activation without side reactions.
  • Kinetic profiling : Use in situ IR or Raman spectroscopy to monitor intermediate formation (e.g., bromoepoxide).
    Statistical analysis (e.g., Design of Experiments) can isolate critical factors. For conflicting literature reports, compare reaction scales—microscale conditions often differ from bulk synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.